6-oxocyclohex-1-ene-1-carbonyl-CoA

Enzyme Specificity Dehydrogenase Assay CoA Analog Comparison

Generic CoA analogs fail to serve as substrates for the ring-cleaving hydrolase EC 3.7.1.21, stalling in vitro reconstitution of the anaerobic benzoyl-CoA degradation pathway. 6-Oxocyclohex-1-ene-1-carbonyl-CoA is the sole authentic substrate recognized by this enzyme, enabling accurate kinetic characterization (Km, kcat) and pathway completion to 3-hydroxypimeloyl-CoA. • Non-interchangeable substrate: Related intermediates (e.g., 2-hydroxycyclohexane-1-carbonyl-CoA) are not recognized by the hydrolase. • Validated analytical standard for LC-MS/HPLC metabolomics confirming benzoyl-CoA pathway activity in novel anaerobes. • Serves as positive control for functional annotation of hydrolase gene markers in environmental metagenomic screens.

Molecular Formula C28H42N7O18P3S
Molecular Weight 889.7 g/mol
Cat. No. B1251914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxocyclohex-1-ene-1-carbonyl-CoA
Molecular FormulaC28H42N7O18P3S
Molecular Weight889.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O
InChIInChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,17,20-22,26,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyQFOMSXVUILWRSA-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxocyclohex-1-ene-1-carbonyl-CoA Overview


6-oxocyclohex-1-ene-1-carbonyl-CoA is a 3-oxoacyl-CoA derivative (C28H42N7O18P3S, MW 889.66) [1] resulting from the formal condensation of coenzyme A with 6-oxocyclohex-1-ene-1-carboxylic acid [2]. It functions as the penultimate intermediate in the anaerobic benzoyl-CoA degradation pathway, the principal route for the microbial breakdown of aromatic compounds under anoxic conditions [3].

Substrate Specificity of 6-Oxocyclohex-1-ene-1-carbonyl-CoA


Procurement of a generic CoA analog in place of 6-oxocyclohex-1-ene-1-carbonyl-CoA is not viable due to the strict substrate specificity of the downstream ring-cleaving enzyme, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21). This enzyme catalyzes the unique hydrolytic C–C bond cleavage of the alicyclic ring, a reaction absolutely required for the production of 3-hydroxypimeloyl-CoA [1]. Evidence demonstrates that related pathway intermediates, such as 2-hydroxycyclohexane-1-carbonyl-CoA, are not recognized by the enzymes that act on the 6-oxo derivative, underscoring the critical, non-interchangeable role of the specific 6-oxo-1-ene substitution pattern [2].

6-Oxocyclohex-1-ene-1-carbonyl-CoA vs. Structural Analogs


Exclusion of 2-Hydroxycyclohexane-1-carbonyl-CoA

The enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (EC 1.1.1.368), which produces the target compound, demonstrates absolute specificity for its physiological substrate. In a direct comparison, the enzyme showed no detectable activity with the closely related isomer 2-hydroxycyclohexane-1-carbonyl-CoA, proving that the 6-hydroxy-1-ene motif is strictly required [1].

Enzyme Specificity Dehydrogenase Assay CoA Analog Comparison

Kinetic Comparison with Immediate Precursor

The ring-cleaving enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydratase (EC 3.7.1.21) has a well-characterized affinity for the target compound. Its Km values, determined to be 70 μM and 115 μM under slightly different buffer conditions, provide a benchmark for in vitro studies [1]. This affinity is in a similar range to the Km of the preceding dehydrogenase for its substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (60 μM), indicating that both enzymes in the pathway are tuned for efficient flux through this specific intermediate [2].

Enzyme Kinetics Michaelis Constant Hydratase Assay

Comparative Specific Activity: Hydrolase vs. Dehydrogenase

The specific activity of the hydrolase (EC 3.7.1.21) on the target compound has been quantified, providing a key parameter for experimental design. Reported values for the enzyme from Thauera aromatica include 1.3 μmol/min/mg at pH 7.4, 37°C [1]. This value is notably lower than the specific activity reported for the preceding dehydrogenase in the pathway (11.8 μmol/min/mg on 6-hydroxycyclohex-1-ene-1-carbonyl-CoA), suggesting the hydrolytic ring cleavage is the rate-limiting step in the lower pathway [2].

Enzyme Activity Specific Activity Pathway Flux

Unique Commitment to Ring Cleavage

The compound is the committed intermediate for the hydrolytic ring cleavage that converts an alicyclic structure to an aliphatic thiol ester. Unlike its precursor, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, which could potentially be deoxygenated or undergo alternative transformations, the β-oxoacyl-CoA structure of the target compound directly primes it for the irreversible C-C bond cleavage by EC 3.7.1.21 to yield 3-hydroxypimeloyl-CoA [1]. The gene encoding this specific hydrolase has been validated as a functional marker for the detection of anaerobic aromatic compound-degrading bacteria, underscoring the uniqueness of this chemical step in environmental microbiology [2].

Pathway Mapping Metabolic Flux Gene Probe

Applications of 6-Oxocyclohex-1-ene-1-carbonyl-CoA


In Vitro Pathway Reconstitution

This compound is the essential substrate for the final ring-cleavage step of the pathway. Researchers aiming to reconstitute the entire benzoyl-CoA to 3-hydroxypimeloyl-CoA conversion in vitro must use this specific intermediate to observe the hydrolytic activity of EC 3.7.1.21 and complete the pathway [1].

Hydrolase Characterization Assays

For the kinetic characterization of novel or engineered hydrolase enzymes, this compound is the sole authentic substrate. Its use is critical for determining accurate Km, kcat, and specific activity values for this enzyme class, as analogs like 2-hydroxycyclohexane-1-carbonyl-CoA are not recognized [2].

Functional Gene Probe Development

The unique gene encoding the hydrolase that acts on this compound serves as a functional marker for detecting anaerobic aromatic-degrading bacteria in complex environmental samples [3]. The compound is thus required as a positive control substrate in activity-based assays used to confirm the functional annotation of these genetic markers.

Metabolite Identification in Anaerobic Consortia

As a chemically defined intermediate in the central benzoyl-CoA pathway, this compound is a valuable analytical standard for LC-MS or HPLC-based metabolomics studies aimed at confirming the activity of this pathway in novel anaerobic bacteria or mixed microbial communities [1].

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